molecular formula C18H15NO3S B2596808 (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate CAS No. 953013-80-4

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate

Cat. No.: B2596808
CAS No.: 953013-80-4
M. Wt: 325.38
InChI Key: SCSRONNHODAUES-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is a novel synthetic chemical hybrid designed for research applications, particularly in medicinal chemistry and infectious disease studies. This compound integrates two pharmaceutically active motifs: the 5-phenylisoxazole scaffold and a 2-(methylthio)benzoate ester. The isoxazole ring is a privileged structure in drug discovery, known to contribute to potent biological activities. Specifically, isoxazole derivatives have been identified as potent blockers of the AM2-S31N proton channel in influenza A viruses, a target present in over 95% of currently circulating strains and crucial for combating multidrug-resistant influenza . Furthermore, various isoxazole-containing compounds have demonstrated significant broad-spectrum antibacterial and antifungal activities in research settings, making them a key area of interest for developing new anti-infective agents . The 2-(methylthio)benzoate moiety introduces a sulfur-containing aromatic group, which can influence the compound's electronic properties, lipophilicity, and potential for interaction with biological targets, such as enzymes or receptors. Researchers can utilize this compound as a key intermediate or a lead compound for further structure-activity relationship (SAR) studies. Its structure allows for exploration in several directions, including the synthesis of more complex molecules for high-throughput screening, the development of novel antiviral therapies targeting viral ion channels, and the investigation of new classes of antimicrobials to address the growing challenge of antibiotic resistance.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-23-17-10-6-5-9-15(17)18(20)21-12-14-11-16(22-19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSRONNHODAUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated isoxazole derivatives

Scientific Research Applications

Antiviral Activity

One of the prominent applications of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is in the development of antiviral agents. Research indicates that isoxazole derivatives exhibit activity against influenza viruses, particularly multidrug-resistant strains. The compound's structural modifications have been shown to enhance its potency as an AM2-S31N proton channel blocker, which is crucial for viral replication .

Antimicrobial Properties

Studies have demonstrated that compounds containing isoxazole moieties possess antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as a lead compound in antibiotic development .

Synthetic Pathways

The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. For instance, the use of hydroxylamine hydrochloride in methanol under mild heating conditions has been reported to yield isoxazole derivatives effectively. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Various substitutions on the isoxazole ring have been investigated to enhance biological activity while minimizing toxicity. For example, modifications at the 5-position of the isoxazole have been associated with increased antiviral activity, highlighting the importance of precise structural alterations in drug design .

Influenza Virus Inhibition

In a study focused on influenza A virus, this compound was evaluated for its ability to inhibit viral replication through ion channel blockade mechanisms. The compound was tested using two-electrode voltage clamp assays, demonstrating significant inhibition rates at concentrations as low as 100 µM . This establishes its potential as a therapeutic agent against influenza.

Antimicrobial Testing

Another case study involved evaluating the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some compounds showing effectiveness comparable to established antibiotics .

Data Tables

Application AreaCompound ActivityReference
AntiviralInhibition of influenza A virus
AntimicrobialEffective against Gram-positive bacteria
Synthesis MethodHydroxylamine cyclization
SAR InsightsModifications enhance antiviral potency

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties ()

Compounds such as I-6273 (ethyl 4-[4-(methylisoxazol-5-yl)phenethylamino]benzoate) and I-6373 (ethyl 4-[4-(3-methylisoxazol-5-yl)phenethylthio]benzoate) share a benzoate ester backbone but differ in substituents and heterocyclic substitution patterns:

  • Isoxazole Substitution: The target compound’s isoxazole is substituted with a phenyl group at position 5 and linked at position 3, whereas I-6273 and I-6373 feature methyl-substituted isoxazoles at position 5.
  • Benzoate Modifications: The target compound’s 2-(methylthio) group contrasts with I-6273’s 4-phenethylamino and I-6373’s 4-phenethylthio substituents. The methylthio group offers moderate lipophilicity and metabolic stability, while amino or thioether linkages in analogs may confer hydrogen-bonding capacity or altered solubility profiles .

Thiazole-Containing Derivatives ()

Thiazole-based esters, such as thiazol-5-ylmethyl carbamates (e.g., compounds in and ), differ in their heterocyclic core:

  • Heterocycle Comparison : Thiazoles (containing sulfur and nitrogen) exhibit greater basicity and polarizability compared to isoxazoles (oxygen and nitrogen). This difference could influence electronic properties, solubility, and interactions with biological targets.
  • Functional Group Variation : Thiazole derivatives often include complex carbamate or urea linkages, whereas the target compound’s simpler ester and methylthio groups may reduce steric hindrance, favoring different reactivity or binding modes .

Relevance of Lumping Strategy ()

The lumping strategy groups structurally similar compounds to simplify analysis of physicochemical properties. While the target compound shares ester and heterocyclic features with analogs, its unique substituents (phenyl-isoxazole, methylthio) likely preclude lumping with methyl-substituted isoxazoles or thiazole derivatives. For instance, the phenyl group’s bulk and electronic effects may significantly alter reactivity compared to smaller substituents, warranting separate evaluation .

Data Table: Structural and Functional Comparison

Compound Name Heterocyclic Ring Substituent on Benzoate Ester Group Key Properties/Activities
(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate Isoxazole (3-yl) 2-(methylthio) Methyl High lipophilicity; potential for π-π interactions
I-6273 (Ethyl 4-[4-(methylisoxazol-5-yl)phenethylamino]benzoate) Isoxazole (5-yl) 4-phenethylamino Ethyl Amino group enhances solubility; hydrogen-bonding capacity
I-6373 (Ethyl 4-[4-(3-methylisoxazol-5-yl)phenethylthio]benzoate) Isoxazole (5-yl) 4-phenethylthio Ethyl Thioether linkage increases stability and lipophilicity
Thiazol-5-ylmethyl derivatives () Thiazole (5-yl) Complex (e.g., carbamate) Varies Thiazole’s sulfur enhances electronic diversity; varied bioactivity

Research Findings and Implications

  • Lipophilicity and Permeability: The target compound’s methylthio and phenyl-isoxazole groups likely confer higher logP values compared to amino-substituted analogs (e.g., I-6273), suggesting improved membrane permeability but reduced aqueous solubility .
  • Metabolic Stability: Sulfur-containing groups (methylthio, phenethylthio) may resist oxidative metabolism better than amino or ether linkages, extending half-life in vivo .
  • Biological Target Interactions : The phenyl-isoxazole moiety could enhance binding to hydrophobic pockets in enzymes or receptors, whereas thiazole derivatives might engage in distinct dipole-dipole interactions due to their sulfur atom .

Biological Activity

The compound (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H15NO2S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_2\text{S}

This structure comprises a phenylisoxazole moiety linked to a methylthio-substituted benzoate, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazoles exhibit significant antimicrobial properties. For example, compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, with a notable reduction in lipid peroxidation levels. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a concentration-dependent response .

Concentration (µM) % Inhibition
1030
5055
10085

Anti-inflammatory Effects

Studies have suggested that the compound possesses anti-inflammatory properties. In animal models, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic benefits for inflammatory conditions .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial effects of various isoxazole derivatives, including This compound . The results indicated that this compound significantly inhibited the growth of E. coli, with an IC50 value of approximately 25 µg/mL. Furthermore, it was found to enhance the efficacy of conventional antibiotics when used in combination therapies .

Study on Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity was tested against standard antioxidants like ascorbic acid. The results showed that at higher concentrations (100 µM), the compound's efficacy was comparable to that of ascorbic acid, indicating its potential use as a natural antioxidant agent .

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min. Detection wavelength should be set to 254 nm for optimal UV absorption .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR in deuterated chloroform (CDCl3_3) or dimethyl sulfoxide (DMSO-d6_6) to resolve aromatic protons and sulfur-containing functional groups. Compare chemical shifts with NIST Chemistry WebBook reference data for isoxazole and benzoate derivatives .
  • Mass Spectrometry (MS) : Use electron ionization (EI) or electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Storage : Store in a tightly sealed container at 2–8°C in a dark, well-ventilated area. Avoid exposure to heat or direct sunlight .
  • Hazard Mitigation : In case of inhalation or dermal contact, rinse immediately with water and seek medical attention. Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .

Q. What are the key synthetic steps for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine with α,β-unsaturated ketones.
  • Step 2 : Introduce the methylthio group at the benzoate position using methylthiolation reagents (e.g., NaSCH3_3) under inert atmosphere.
  • Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) and recrystallize from ethanol .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use a split-plot design to test catalysts (e.g., Pd/C, CuI), temperatures (60–120°C), and solvent systems (DMF, THF).
  • Data Table :
CatalystTemperature (°C)SolventYield (%)
Pd/C80DMF72
CuI100THF65
  • Analysis : Optimize using response surface methodology (RSM) to identify interaction effects. Higher yields are achieved with Pd/C in DMF at 80°C .

Q. How can contradictory NMR spectral data for the methylthio group be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 1H^1H-13C^{13}C-HSQC and HMBC to assign coupling between the methylthio (-SCH3_3) and adjacent aromatic protons.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and electronic environments .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

  • Methodological Answer :

  • Long-Term Studies : Adapt the INCHEMBIOL project design to evaluate abiotic/biotic degradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna) .
  • Analytical Workflow :

Photodegradation : Expose to UV light (254 nm) and quantify degradation products via LC-MS.

Bioaccumulation : Measure bioconcentration factors (BCF) in fish liver using GC-MS.

Ecotoxicology : Assess acute toxicity via 96-hour LC50_{50} tests .

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Quantification : Use HPLC to monitor degradation products. Stability is highest at pH 7, with <5% degradation over 72 hours .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and consult standardized databases like NIST .
  • Synthetic Challenges : Address low yields by exploring microwave-assisted synthesis or flow chemistry for improved reaction control .

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